Cas no 2098009-51-7 (1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one)

1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one structure
2098009-51-7 structure
商品名:1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one
CAS番号:2098009-51-7
MF:C11H19N5O
メガワット:237.301461458206
CID:4772325

1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one
    • 1-(azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethanone
    • 1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one
    • インチ: 1S/C11H19N5O/c12-14-13-10-7-15(8-10)9-11(17)16-5-3-1-2-4-6-16/h10H,1-9H2
    • InChIKey: CDOIVJCVOMIDAK-UHFFFAOYSA-N
    • ほほえんだ: O=C(CN1CC(C1)N=[N+]=[N-])N1CCCCCC1

計算された属性

  • せいみつぶんしりょう: 237.15896025 g/mol
  • どういたいしつりょう: 237.15896025 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 312
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 37.9
  • ぶんしりょう: 237.30

1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-2638-2.5g
1-(azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one
2098009-51-7 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-2638-0.5g
1-(azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one
2098009-51-7 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-2638-1g
1-(azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one
2098009-51-7 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-2638-5g
1-(azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one
2098009-51-7 95%+
5g
$1203.0 2023-09-07
TRC
A134196-1g
1-(azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one
2098009-51-7
1g
$ 570.00 2022-06-08
TRC
A134196-100mg
1-(azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one
2098009-51-7
100mg
$ 95.00 2022-06-08
Life Chemicals
F1907-2638-0.25g
1-(azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one
2098009-51-7 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-2638-10g
1-(azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one
2098009-51-7 95%+
10g
$1684.0 2023-09-07
TRC
A134196-500mg
1-(azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one
2098009-51-7
500mg
$ 365.00 2022-06-08

1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one 関連文献

1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 2098009-51-7 and Product Name: 1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one

The compound with CAS No. 2098009-51-7 and the product name 1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one represents a significant advancement in the field of medicinal chemistry, particularly in the design and development of novel therapeutic agents. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in addressing various biological targets. The presence of both azepane and azidoazetidine moieties in its molecular framework suggests a multifaceted interaction with biological systems, making it a promising candidate for further investigation.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in the quest for innovative pharmaceuticals. The Azepan-1-yl moiety, a saturated seven-membered ring, is known for its ability to enhance binding affinity and metabolic stability, which are critical factors in drug design. This structural feature contributes to the compound's potential as a scaffold for developing small-molecule inhibitors targeting various enzymes and receptors. The 3-azidoazetidin-1-yl group, on the other hand, introduces a high reactivity that can be exploited in synthetic chemistry for further derivatization, enabling the creation of more complex molecules with tailored biological activities.

Current research in medicinal chemistry increasingly emphasizes the importance of rational drug design, where structural modifications are guided by detailed understanding of molecular interactions. The compound 1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one exemplifies this approach by integrating known pharmacophores into a single molecule. This strategy not only simplifies the synthesis but also enhances the likelihood of discovering compounds with desirable pharmacological properties. The azido group is particularly noteworthy, as it can participate in various chemical reactions, including nucleophilic substitution and cycloaddition reactions, which are invaluable tools in medicinal chemistry for generating diverse chemical libraries.

The potential applications of this compound span multiple therapeutic areas. For instance, its structural motif suggests utility in developing inhibitors targeting enzymes involved in inflammatory pathways. Inflammation is a hallmark of numerous diseases, including autoimmune disorders and cancer, making such inhibitors highly sought after. Additionally, the compound's ability to undergo further chemical modifications opens up possibilities for creating prodrugs or analogs with improved pharmacokinetic profiles. This flexibility is crucial for optimizing drug delivery and enhancing therapeutic efficacy.

Recent advancements in computational chemistry have accelerated the process of identifying promising drug candidates. Molecular modeling techniques, such as docking studies and quantum mechanical calculations, have been instrumental in predicting how this compound might interact with biological targets. These computational methods complement experimental approaches by providing insights into binding affinities and mechanistic details before costly laboratory synthesis is undertaken. The integration of such computational tools with traditional synthetic chemistry has significantly reduced the time and resources required to bring new drugs to market.

The synthesis of 1-(Azepan-1-yl)-2-(3-azidoazetidin-1-yl)ethan-1-one involves multi-step organic transformations that showcase the ingenuity of modern synthetic methodologies. Key steps include the formation of the azepane ring through cyclization reactions and the introduction of the azido group via nucleophilic substitution or metal-catalyzed azide synthesis. Each step is carefully optimized to ensure high yields and purity, which are essential for subsequent biological evaluation. The use of advanced purification techniques, such as chromatography and recrystallization, further guarantees that the final product meets stringent quality standards.

Once synthesized, the compound undergoes rigorous biological testing to assess its efficacy and safety profiles. High-throughput screening (HTS) platforms are often employed to rapidly test thousands of compounds against various biological targets. If initial results are promising, further studies focus on elucidating detailed mechanisms of action through biochemical assays and cellular experiments. These studies provide critical data on how the compound interacts with its target(s) at both molecular and physiological levels.

The significance of this compound extends beyond its immediate therapeutic applications; it also serves as a valuable tool for understanding fundamental principles in drug design. By studying its interactions with biological targets, researchers can gain insights into structure-function relationships that inform future discoveries. Moreover, its unique structural features make it an attractive scaffold for generating derivatives with enhanced properties such as improved solubility or selectivity. Such derivatives could address limitations observed with earlier generations of drugs.

As our understanding of disease mechanisms evolves, so too does our approach to drug development. The compound 1-(Azepan-1-yl)-2-(3-azidoazetidin-1-y l)ethan - 1 - one embodies this progress by combining established pharmacophores with innovative chemical moieties designed to enhance therapeutic outcomes. Its potential lies not only in its current applications but also in its versatility as a starting point for future research endeavors aimed at addressing unmet medical needs.

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